5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine
Description
Significance of the 1,3,4-Thiadiazole (B1197879) Heterocyclic System in Chemical Research
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its unique chemical properties and biological characteristics nanobioletters.comresearchgate.netnih.gov. Its aromaticity contributes to in vivo stability, and the presence of the =N–C–S moiety is believed to be crucial for its biological activity ijpcbs.comnih.gov. Derivatives of 1,3,4-thiadiazole have been extensively investigated and are known to exhibit a wide range of pharmacological properties researchgate.net.
Overview of Nitrophenyl-Substituted 1,3,4-Thiadiazole Derivatives in Academic Studies
The introduction of a nitrophenyl group to the 1,3,4-thiadiazole core has been a strategic focus in many academic studies. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties and, consequently, the biological activity of the molecule. Research has shown that nitrophenyl-substituted 1,3,4-thiadiazoles are associated with a variety of biological effects nih.gov. For instance, certain nitrophenyl derivatives have been investigated for their potential antimicrobial activities nih.gov. The position of the nitro group on the phenyl ring (ortho, meta, or para) can also lead to variations in the observed properties.
Rationale for Academic Investigation of 5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine and Related Structures
The academic interest in this compound and its analogs stems from the established importance of both the 1,3,4-thiadiazole scaffold and the nitrophenyl substituent. The combination of these two pharmacophores in a single molecule presents opportunities for the development of novel compounds with potentially enhanced or unique biological profiles. The primary rationale for their investigation is the pursuit of new chemical entities with diverse therapeutic applications. The structural arrangement of the ortho-nitro group in this compound may lead to specific intramolecular interactions that could modulate its chemical and biological behavior compared to its meta and para isomers.
Structure
3D Structure
Properties
IUPAC Name |
5-(2-nitrophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2S/c9-8-11-10-7(15-8)5-3-1-2-4-6(5)12(13)14/h1-4H,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFOBHANGWVLMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402258 | |
| Record name | 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832-79-1 | |
| Record name | 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 2 Nitrophenyl 1,3,4 Thiadiazol 2 Amine and Its Analogues
General Synthetic Routes to 1,3,4-Thiadiazole-2-amine Scaffolds
The construction of the 2-amino-1,3,4-thiadiazole (B1665364) core is typically achieved through the cyclization of thiosemicarbazide (B42300) or its derivatives. These methods are versatile and can accommodate a wide range of substituents on the thiadiazole ring.
A primary and straightforward method for synthesizing 5-aryl-1,3,4-thiadiazol-2-amines is the acid-catalyzed condensation and cyclization of a carboxylic acid with thiosemicarbazide. This reaction involves the formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclodehydration to yield the final thiadiazole ring. The choice of the cyclizing agent is critical and can influence reaction conditions and yields.
A modern and efficient one-pot method for synthesizing 1,3,4-thiadiazol-2-amine derivatives utilizes polyphosphate ester (PPE) as a mild additive. science.gov This approach avoids the use of toxic and harsh reagents like phosphorus oxychloride. oil.gov.iq The reaction between a carboxylic acid and thiosemicarbazide proceeds in the presence of PPE, often in a solvent like chloroform, under reflux conditions. google.com This method involves three steps within a single pot, leading to the formation of the desired 2-amino-1,3,4-thiadiazole. oil.gov.iq The process has been successfully applied to various benzoic and aliphatic acids. oil.gov.iqgoogle.com
Table 1: Examples of PPE-Mediated Synthesis of 2-Amino-1,3,4-thiadiazoles
| Carboxylic Acid | Product | Yield (%) |
| Benzoic Acid | 5-Phenyl-1,3,4-thiadiazol-2-amine | 64.4% oil.gov.iq |
| 3-Phenylpropanoic Acid | 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine | 73.1% oil.gov.iq |
| Adipic Acid | 5,5'-(Butane-1,4-diyl)di(1,3,4-thiadiazol-2-amine) | 70.3% oil.gov.iq |
Phosphorus oxychloride (POCl₃) is a widely used and potent dehydrating agent for the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids. google.com The reaction is typically carried out by heating the reactants in the presence of POCl₃. google.com A solvent-free approach involves grinding the thiosemicarbazide, an aromatic acid (like benzoic acid or its substituted derivatives), and POCl₃ at room temperature to obtain the product. sphinxsai.com This method is noted for being simple, fast, and high-yielding, with reported yields often exceeding 90%. sphinxsai.comresearchgate.net Despite its efficiency, POCl₃ is a toxic and corrosive reagent requiring careful handling. oil.gov.iq
Table 2: Examples of Aromatic Acids Used in POCl₃-Mediated Synthesis
| Aromatic Acid (R-COOH) | R Group on Product |
| Benzoic Acid | Phenyl sphinxsai.com |
| p-Toluic Acid | p-Methylphenyl sphinxsai.com |
| p-Nitrobenzoic Acid | p-Nitrophenyl sphinxsai.com |
| 2-Chlorobenzoic Acid | o-Chlorophenyl sphinxsai.com |
| Isonicotinic Acid | 4-Pyridyl sphinxsai.com |
An alternative route to 5-substituted-2-amino-1,3,4-thiadiazoles involves the oxidative cyclization of thiosemicarbazones. Thiosemicarbazones are intermediates formed by the condensation of an aldehyde with thiosemicarbazide. asianpubs.org This subsequent cyclization can be carried out using an oxidizing agent, such as ferric chloride (FeCl₃), in a citric acid medium to yield the desired thiadiazole ring. google.com In some procedures, 1,3,4-thiadiazole (B1197879) derivatives are prepared through the reaction of thiosemicarbazide and an aromatic aldehyde, where sodium acetate (B1210297) is also present in the reaction mixture. asianpubs.orggoogle.com
The reaction of thiosemicarbazide with carbon disulfide (CS₂) is a foundational method for producing 1,3,4-thiadiazole derivatives, specifically those bearing a thiol or thione group. When thiosemicarbazide is heated with carbon disulfide in the presence of a base like anhydrous sodium carbonate or potassium hydroxide, cyclization occurs to form 2-amino-5-mercapto-1,3,4-thiadiazole. asianpubs.org This compound is a versatile precursor for the synthesis of other substituted thiadiazoles. The reaction proceeds via the formation of a dithiocarbazate salt intermediate.
A versatile strategy for synthesizing variously substituted 2,5-dihydro-1,3,4-thiadiazole derivatives involves the reaction of hydrazonoyl halides with hydrazinecarbodithioate derivatives. sphinxsai.com For instance, reacting hydrazonoyl bromides with methyl hydrazinecarbodithioate in ethanol (B145695) containing a catalytic amount of triethylamine (B128534) can afford the corresponding 1,3,4-thiadiazole derivatives. google.com This method allows for the introduction of diverse substituents onto the thiadiazole ring, depending on the structure of the starting hydrazonoyl halide and the dithiocarbamate. The reaction has been shown to be effective for creating complex thiadiazole structures, including those fused with other heterocyclic rings.
Cyclization Reactions of Thiosemicarbazides with Carboxylic Acids
Regiospecific Introduction of the 2-Nitrophenyl Moiety
The key to the synthesis of the target compound is the specific placement of the 2-nitrophenyl group at the 5-position of the 1,3,4-thiadiazole ring. This is accomplished by utilizing a starting material that already contains this moiety.
A common and effective method for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines involves the reaction of an appropriate aryl carboxylic acid with thiosemicarbazide. In the case of 5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine, the starting material of choice is 2-nitrobenzoic acid.
The reaction proceeds through the formation of an intermediate N-acylthiosemicarbazide, which then undergoes acid-catalyzed cyclodehydration to yield the final 1,3,4-thiadiazole ring. Strong acids such as concentrated sulfuric acid or phosphorus oxychloride are often employed as cyclizing agents. ptfarm.pl This general approach is a well-established method for the synthesis of various 5-substituted-2-amino-1,3,4-thiadiazoles. ptfarm.pljocpr.com
A closely related analogue, 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine, has been successfully synthesized by heating a mixture of 4-bromo-2-nitrobenzoic acid and thiosemicarbazide. nih.gov This reaction provides a clear and adaptable protocol for the synthesis of the title compound. By substituting 4-bromo-2-nitrobenzoic acid with 2-nitrobenzoic acid, the same synthetic strategy can be applied to obtain this compound. The reaction typically involves heating the reactants, followed by purification of the resulting solid product. nih.gov
Another approach involves the use of polyphosphate ester (PPE) as a mild and efficient reagent for the one-pot synthesis of 1,3,4-thiadiazol-2-amine derivatives from a carboxylic acid and thiosemicarbazide. mdpi.com This method avoids the use of harsh and toxic reagents like phosphorus oxychloride or thionyl chloride. mdpi.com The reaction proceeds through the acylation of thiosemicarbazide followed by cyclodehydration. mdpi.com
The following table summarizes a representative synthetic approach for an analogous compound, which can be adapted for the synthesis of this compound.
Table 1: Synthesis of 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine
| Reactants | Reagent/Conditions | Product | Reference |
| 4-Bromo-2-nitrobenzoic acid, Thiosemicarbazide | Heat at 90 °C | 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine | nih.gov |
Multi-step Synthetic Approaches to Functionalized Analogues
The core structure of this compound can be further modified to create a variety of functionalized analogues. These multi-step syntheses often involve reactions targeting the 2-amino group of the thiadiazole ring.
One common strategy is the acylation of the 2-amino group. For instance, a similar compound, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, was reacted with chloroacetyl chloride to form the corresponding 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide. This intermediate can then undergo nucleophilic substitution with various amines to introduce new functional groups. nih.gov
Another approach involves the synthesis of Schiff bases by reacting the 2-amino group with various substituted aldehydes in the presence of a catalytic amount of glacial acetic acid. jocpr.com
Furthermore, the 2-amino-5-aryl-1,3,4-thiadiazole can be treated with an aniline (B41778) and formaldehyde (B43269) in a Mannich-type reaction to yield (phenyl)(5-substituted phenyl-1,3,4-thiadiazol-2-yl)methanediamine derivatives. researchgate.net
The synthesis of functionalized analogues can also start from a modified thiadiazole precursor. For example, derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) can be synthesized and then further functionalized at the thiol group. researchgate.net
The following table provides examples of multi-step synthetic approaches to create functionalized analogues of 5-aryl-1,3,4-thiadiazol-2-amines.
Table 2: Examples of Multi-step Syntheses for Functionalized Analogues
| Starting Material | Reagents/Conditions | Product Type | Reference |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | 1. Chloroacetyl chloride, NaOAc2. Pyridine (B92270) or substituted piperazines | Pyridinium and piperazine (B1678402) derivatives | nih.gov |
| 2-Amino-5-aryl-1,3,4-thiadiazole | Substituted aldehydes, Glacial acetic acid | Schiff base derivatives | jocpr.com |
| 2-Amino-5-aryl-1,3,4-thiadiazole | Aniline, Formaldehyde | Methanediamine derivatives | researchgate.net |
| 5-Amino-1,3,4-thiadiazole-2-thiol | 1. KOH, Ethanol2. Chloromethylbenzene or 2-bromo-1-phenylethan-1-one derivatives | Thioether derivatives | researchgate.net |
Advanced Spectroscopic and Structural Elucidation of 5 2 Nitrophenyl 1,3,4 Thiadiazol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
The ¹H-NMR spectrum of 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-amine is expected to exhibit distinct signals corresponding to the aromatic protons of the nitrophenyl ring and the amine protons.
Aromatic Protons: The four protons on the 2-nitrophenyl ring will appear as a complex multiplet pattern in the aromatic region, typically between δ 7.5 and 8.5 ppm. The ortho-substitution pattern leads to a more complex splitting compared to the more symmetrical para-isomer. The proton ortho to the nitro group is expected to be the most deshielded and appear at the lowest field.
Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons is anticipated. Its chemical shift can vary significantly depending on the solvent and concentration but is typically observed in the range of δ 7.0-8.0 ppm. For related aminothiadiazole structures, this peak is often seen around 7.5 ppm.
Table 1: Predicted ¹H-NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic C-H | 7.5 - 8.5 | Multiplet |
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule.
Thiadiazole Carbons: Two distinct signals are expected for the carbon atoms of the 1,3,4-thiadiazole (B1197879) ring. The carbon atom bonded to the amino group (C2) typically resonates at a higher field (around δ 168-170 ppm) compared to the carbon atom attached to the nitrophenyl ring (C5), which is expected to appear further downfield (around δ 150-155 ppm).
Aromatic Carbons: Six signals are expected for the carbons of the phenyl ring. The carbon atom bearing the nitro group (C1') and the carbon atom attached to the thiadiazole ring (C2') are quaternary and will show characteristic shifts. The remaining four carbons will appear in the typical aromatic region of δ 120-140 ppm.
Table 2: Predicted ¹³C-NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Thiadiazole C2 (-NH₂) | 168 - 170 |
| Thiadiazole C5 (-Ph) | 150 - 155 |
| Aromatic C-NO₂ | ~148 |
| Aromatic C-Thiadiazole | ~130 |
Infrared (IR) Spectroscopy and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is predicted to show the following key absorption bands:
N-H Stretching: The amino group will exhibit two characteristic stretching vibrations in the range of 3300-3100 cm⁻¹, corresponding to asymmetric and symmetric N-H stretches.
C=N Stretching: The stretching vibration of the C=N bond within the thiadiazole ring is expected to appear around 1600-1650 cm⁻¹.
N-O Stretching: The nitro group will show two strong absorption bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C ring stretching appears in the 1400-1600 cm⁻¹ region.
C-S Stretching: The C-S stretching vibration associated with the thiadiazole ring is generally weaker and found in the 700-800 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3100 |
| Aromatic C-H Stretch | >3000 |
| C=N Stretch (thiadiazole) | 1600 - 1650 |
| N-O Stretch (asymmetric) | 1520 - 1560 |
| Aromatic C=C Stretch | 1400 - 1600 |
| N-O Stretch (symmetric) | 1345 - 1385 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and structural fragments of the compound. The molecular formula for this compound is C₈H₆N₄O₂S, with a calculated molecular weight of approximately 222.22 g/mol . sigmaaldrich.comnih.gov
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 222.
Fragmentation Pattern: The fragmentation is likely to involve the loss of small molecules or radicals. Key predicted fragments include:
Loss of the nitro group (NO₂) leading to a fragment at m/z = 176.
Cleavage of the phenyl ring.
Fragmentation of the thiadiazole ring, potentially involving the loss of HCN or sulfur-containing species.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment |
|---|---|
| 222 | [M]⁺ (Molecular Ion) |
| 176 | [M - NO₂]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* transitions associated with the conjugated system of the phenyl and thiadiazole rings. The presence of the nitro and amino groups as auxochromes will influence the position and intensity of these bands. Typically, for similar aromatic and heterocyclic systems, strong absorptions are observed in the 250-400 nm range. researchgate.net
X-ray Crystallography and Solid-State Structural Determination
While no specific crystal structure for this compound is available, data from closely related compounds like 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine and 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine provide valuable insights. nih.govnih.gov
Crystal System and Space Group: Analogues often crystallize in the monoclinic system, with space groups such as P2₁/c. nih.govnih.gov
Molecular Geometry: The thiadiazole ring is expected to be essentially planar. A key structural parameter is the dihedral angle between the plane of the thiadiazole ring and the phenyl ring. In substituted analogues, this angle is reported to be between 27° and 41°, indicating a twisted conformation. nih.govnih.gov
Table 5: Predicted Crystallographic Parameters for this compound (based on analogues)
| Parameter | Predicted Value/System | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.govnih.gov |
| Space Group | P2₁/c | nih.govnih.gov |
| Dihedral Angle (Thiadiazole-Phenyl) | 25° - 45° | nih.govnih.gov |
Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Hydrogen Bonding: The primary amine group (-NH₂) on the thiadiazole ring is a potent hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring and the oxygen atoms of the nitro group act as acceptors. In analogous structures, such as 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine, intermolecular N—H···N hydrogen bonds are observed to form centrosymmetric dimers. nih.gov Specifically, the amine group forms a strong hydrogen bond with a nitrogen atom of the thiadiazole ring of an adjacent molecule. nih.gov A similar N—H···N hydrogen bonding pattern is seen in 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine, linking molecules into chains. nih.gov It is highly probable that this compound adopts a similar hydrogen-bonded dimeric or chain-like motif, which is a common supramolecular feature in this class of compounds. nih.gov Additionally, weaker C—H···O interactions involving the aromatic protons and the nitro group oxygen atoms can further stabilize the crystal lattice. nih.gov
π-π Stacking: Aromatic π-π stacking interactions are another crucial factor in the crystal packing of nitrophenyl-thiadiazole derivatives. These interactions occur between the electron-rich phenyl rings and/or the thiadiazole rings of adjacent molecules. The presence of hydrogen bonding can influence the strength of these stacking interactions by affecting the electron density of the aromatic rings. researchgate.net While specific details for the title compound are unavailable, in related structures, these stacking forces contribute to the formation of extended three-dimensional networks. researchgate.net
A summary of expected hydrogen bond interactions based on analogue studies is presented below:
| Donor | Acceptor | Type of Interaction | Expected Role in Crystal Packing |
| Amine (N-H) | Thiadiazole (N) | Strong Intermolecular Hydrogen Bond | Formation of dimers or chains |
| Aromatic (C-H) | Nitro (O) | Weak Intermolecular Hydrogen Bond | Stabilization of the 3D network |
Dihedral Angles and Conformational Analysis in the Crystalline State
The conformation of this compound in the crystalline state is largely defined by the dihedral angle between the phenyl and thiadiazole rings. This angle is influenced by the steric hindrance imposed by the ortho-substituted nitro group and the electronic effects within the molecule.
| Compound | Dihedral Angle (Phenyl-Thiadiazole) | Reference |
| 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine | 27.1(2)° | nih.gov |
| 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine | 40.5(2)° | nih.gov |
| This compound | Expected to be significant | - |
Crystallographic Refinement Techniques for Disorder Resolution
In the crystallographic analysis of substituted phenyl-thiadiazole derivatives, disorder in certain parts of the molecule, such as a flexible substituent or the entire molecule, can occur. This means that the molecule or a group of atoms may occupy more than one position in the crystal lattice.
Standard refinement techniques are employed to model and resolve this disorder. The process typically involves identifying the disordered atoms from the electron density map and modeling them over multiple positions. The occupancy of each position is refined, with the sum constrained to be unity. Geometric restraints or constraints on bond lengths and angles may be necessary to maintain a chemically reasonable geometry for the disordered fragments. For instance, in the refinement of related structures, hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model. nih.govnih.gov In cases of more complex disorder, such as with the nitro group, more advanced refinement strategies may be required to accurately model the different orientations and their relative populations.
Elemental Analysis (CHN) for Purity and Composition Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis provides a crucial confirmation of the compound's empirical formula and purity. For this compound, with the chemical formula C₈H₆N₄O₂S, the theoretical elemental composition can be calculated.
The experimental values obtained from CHN analysis of a synthesized sample should closely match these theoretical values, typically within a ±0.4% margin, to confirm the identity and high purity of the compound. While specific experimental data for the title compound is not provided in the search results, chemical suppliers of similar compounds, such as 5-(2,4-dichloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine, confirm that CHNS elemental analysis is a standard method offered upon request to verify the compound's composition. synhet.com
Table of Theoretical Elemental Composition for C₈H₆N₄O₂S
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 43.23 |
| Hydrogen | H | 1.01 | 6 | 6.06 | 2.73 |
| Nitrogen | N | 14.01 | 4 | 56.04 | 25.23 |
| Oxygen | O | 16.00 | 2 | 32.00 | 14.40 |
| Sulfur | S | 32.07 | 1 | 32.07 | 14.43 |
| Total | 222.25 | 100.00 |
Computational Chemistry and Quantum Mechanical Investigations of 5 2 Nitrophenyl 1,3,4 Thiadiazol 2 Amine
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) serves as a powerful computational method to investigate the electronic structure and properties of molecules. For derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine, calculations are frequently performed using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) combined with various basis sets, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Geometry Optimization and Conformational Analysis
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For related compounds like the m-nitrophenyl isomer, this process reveals crucial information about bond lengths, bond angles, and dihedral angles. A key aspect of the structure of these molecules is the dihedral angle between the phenyl ring and the thiadiazole ring, which dictates the planarity and conjugation of the system.
In a conformational analysis of the related 5-(m-nitrophenyl)-1,3,4-thiadiazol-2-amine, a potential energy scan was performed by rotating the bond connecting the phenyl and thiadiazole rings. This scan identified the most stable conformer, which corresponds to the global minimum on the potential energy surface. For the m-nitro isomer, the most stable conformation was found when the dihedral angle was approximately 179.86°, indicating a nearly planar arrangement. A similar analysis for the o-nitrophenyl isomer would be necessary to determine its preferred conformation, which is expected to be influenced by potential steric hindrance from the ortho-positioned nitro group.
Table 1: Selected Optimized Geometrical Parameters for a Related Thiadiazole Derivative (5-(m-nitrophenyl)-1,3,4-thiadiazol-2-amine) Note: This data is for a related isomer and serves as an example of typical results from DFT calculations.
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C-S (Thiadiazole) | ~1.72 - 1.76 |
| C-N (Thiadiazole) | ~1.31 - 1.38 |
| N-N (Thiadiazole) | ~1.37 |
| C-C (Phenyl-Thiadiazole) | ~1.47 |
| C-N (Amino) | ~1.36 |
Vibrational Spectral Prediction and Correlation with Experimental Data (IR/Raman)
DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Each calculated frequency can be assigned to a specific vibrational mode, such as stretching, bending, or wagging of bonds. For a molecule with 21 atoms, like the related m-nitro analog, 57 normal modes of vibration are expected.
Theoretical spectra are often scaled using a scaling factor to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental data. This correlation between predicted and experimental spectra helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties. For instance, characteristic vibrational modes for the 1,3,4-thiadiazole (B1197879) ring, the nitro group (NO₂), and the amino group (NH₂) can be precisely identified.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity. For the analogous 5-(m-nitrophenyl)-1,3,4-thiadiazol-2-amine, the HOMO was found to be located over the thiadiazole ring and the amino group, while the LUMO was distributed over the phenyl ring and the nitro group. This distribution indicates that an electronic transition from HOMO to LUMO would involve an intramolecular charge transfer (ICT) from the electron-donating thiadiazole-amine moiety to the electron-withdrawing nitrophenyl moiety.
Table 2: Frontier Molecular Orbital Energies for a Related Thiadiazole Derivative (5-(m-nitrophenyl)-1,3,4-thiadiazol-2-amine) Note: This data is for a related isomer and serves as an example of typical results from DFT calculations.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.658 |
| ELUMO | -4.232 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. Stronger interactions indicate greater charge delocalization.
In studies of similar thiadiazole derivatives, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions, such as those from the lone pairs of nitrogen and oxygen atoms to antibonding orbitals (n→σ* and n→π*). These charge transfer events contribute significantly to the stability of the molecule. For example, in the m-nitro analog, delocalization from the lone pairs of the nitro group's oxygen atoms to antibonding orbitals of the C-N bond was identified, indicating a strong electronic communication between the substituent and the ring system.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to identify the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. The MEP map typically uses a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).
For related nitro-substituted thiadiazoles, the MEP map shows the most negative potential around the oxygen atoms of the nitro group, making them strong sites for electrophilic interaction. The regions around the amino group's hydrogen atoms are typically shown to be electron-deficient (blue), indicating their potential involvement in hydrogen bonding.
Global Reactivity Descriptors
Chemical Potential (μ): The tendency of electrons to escape from a system.
Chemical Hardness (η): The resistance of a molecule to change its electron configuration.
Electronegativity (χ): The power of a molecule to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These descriptors provide a quantitative basis for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.
Table 3: Global Reactivity Descriptors Note: The formulas for calculation are provided. Specific values would depend on the HOMO and LUMO energies of 5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine.
| Descriptor | Formula |
|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |
| Electronegativity (χ) | -μ = -(EHOMO + ELUMO) / 2 |
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. It is instrumental in predicting and understanding photophysical phenomena such as absorption and emission spectra.
Aggregation-induced emission (AIE) is a unique photophysical phenomenon where non-emissive or weakly fluorescent molecules become highly luminescent upon aggregation in a poor solvent or the solid state. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. AIE-active molecules, or AIEgens, have significant potential in applications like bio-imaging and chemical sensing. harvard.edu
While direct TD-DFT studies elucidating AIE for this compound are not extensively documented, the structural characteristics of its analogs suggest a propensity for aggregation through intermolecular interactions. Crystallographic studies of similar compounds, such as 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine and 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine, reveal extensive networks of hydrogen bonds and π–π stacking interactions. researchgate.netnih.govresearchgate.netnih.gov These non-covalent interactions are crucial for the formation of molecular aggregates. The presence of amine and nitro groups, along with the aromatic thiadiazole and phenyl rings, facilitates the formation of strong intermolecular contacts that could lead to AIE behavior. TD-DFT calculations on such aggregated systems would be essential to confirm the restriction of intramolecular rotations and predict the enhancement of fluorescence quantum yield, thereby elucidating the underlying mechanism of potential AIE characteristics.
Molecular Docking Studies for Ligand-Target Interactions (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological macromolecule, like an enzyme or receptor.
Derivatives of 1,3,4-thiadiazol-2-amine have been investigated as potential inhibitors for a wide range of biological targets. Docking studies have been instrumental in predicting their binding modes and affinities, offering insights into their therapeutic potential. For instance, various 1,3,4-thiadiazole derivatives have been docked against targets implicated in cancer, such as dihydrofolate reductase (DHFR) and estrogen receptors. researchgate.netnih.gov Other studies have explored their potential as antioxidant agents by docking them against relevant proteins. derpharmachemica.comderpharmachemica.com
These in silico analyses typically reveal that the thiadiazole scaffold can fit into the active sites of enzymes, where the substituents on the phenyl and amine groups dictate the specificity and strength of the interaction. The nitro group on the phenyl ring of this compound, for example, can act as a hydrogen bond acceptor, potentially anchoring the ligand within a receptor's binding pocket. The binding affinity is often quantified by a docking score or estimated binding energy, which helps in ranking potential drug candidates. researchgate.net
Table 1: Examples of Molecular Docking Studies on 1,3,4-Thiadiazole Derivatives
| Compound Class | Biological Target | Key Findings |
| 5-substituted-3-((2-(4-nitrophenyl)thiazol-4-yl)imino)indolin-2-one | Estrogen Receptor (ER), Epidermal Growth Factor Receptor (EGFR) (PDB: 3ERT) | Compounds showed high docking scores and significant glide binding energy, suggesting good potential as anticancer agents. researchgate.net |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Dihydrofolate Reductase (DHFR) (PDB: 3NU0) | Docking results supported the biological activity, with the most potent compound showing a total binding energy of -1.6 E (Kcal/mol). nih.gov |
| 5-[2-(thiophen-2-yl)quinolin-4-yl]-1,3,4-thiadiazol-2-amine derivatives | Antioxidant Target Protein (PDB: 3VB8) | Designed compounds were docked to evaluate their potential as antioxidant agents, with results correlating to experimental assays. derpharmachemica.comderpharmachemica.com |
| 2-(Nitroaryl)-5-substituted-1,3,4-thiadiazoles | Antiprotozoal Targets | Compounds screened for trypanocidal activity, with nitroimidazole derivatives showing high potency and selectivity. mdpi.com |
The stability of a ligand-receptor complex is governed by a variety of intermolecular interactions. Analysis of the crystal structures of compounds closely related to this compound provides a clear picture of the types of interactions this molecule is capable of forming.
Hydrogen Bonds: Crystallographic data for 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine reveals strong N—H⋯N intermolecular hydrogen bonds where the amine group acts as a donor and a thiadiazole nitrogen atom acts as an acceptor, forming centrosymmetric dimers. nih.govresearchgate.net A secondary, weaker N—H⋯N contact extends this network. nih.gov In the case of 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine, both N—H⋯N and C—H⋯O hydrogen bonds are observed, linking molecules into chains. nih.gov These interactions are fundamental to the supramolecular assembly in the solid state and are critical for binding to biological targets, which often involves hydrogen bonding with amino acid residues in the active site.
Table 2: Intermolecular Interactions in Analogs of this compound
| Compound | Interaction Type | Description |
| 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine | N—H⋯N Hydrogen Bond | The amine group and thiadiazole nitrogen atoms interact to form centrosymmetric dimers, which are extended into a 3D network by weaker hydrogen bonds. nih.govresearchgate.net |
| 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine | N—H⋯N and C—H⋯O Hydrogen Bonds | Molecules are linked by these hydrogen bonds, forming chains. nih.gov |
| 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine adducts | π–π Interactions | Weak π–π interactions are observed between thiadiazolium rings, with a minimum ring-centroid separation of 3.9466 (18) Å. researchgate.net |
Molecular Dynamics Simulations for Conformational Stability and Reactivity
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. In drug discovery and materials science, MD simulations are used to assess the conformational stability of a ligand within a binding site and to explore its dynamic behavior, which can influence its reactivity and binding affinity.
For this compound, MD simulations could provide critical information following initial molecular docking. By simulating the ligand-protein complex in a solvated environment over a period of nanoseconds, researchers can evaluate the stability of the predicted binding pose. These simulations can reveal whether the key intermolecular interactions identified in docking are maintained over time and can highlight conformational changes in both the ligand and the protein upon binding. Furthermore, techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to obtain more accurate estimates of binding free energy. While specific MD simulation studies for this exact compound are not detailed in the available literature, this technique represents a logical next step in the in silico evaluation of its potential as a bioactive agent.
Structure Activity Relationship Sar Studies and Substituent Effects on 5 2 Nitrophenyl 1,3,4 Thiadiazol 2 Amine Derivatives
Influence of the Nitrophenyl Substituent on Molecular Interactions and Reactivity
The nitrophenyl group is a key determinant of the molecule's electronic character and, consequently, its reactivity and biological activity. Its strong electron-withdrawing nature significantly modulates the properties of the entire molecular scaffold.
The position of the nitro group on the phenyl ring—ortho, meta, or para—has a profound impact on the biological activity of the compound. Studies comparing these isomers demonstrate that this positional variation can lead to significant differences in efficacy. For instance, in a series of 2-(substituted-phenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoles tested for anticancer activity, the position of the nitro substituent on the phenylamino (B1219803) ring resulted in varied cytotoxic effects. nih.gov
Research has shown that para-substituted derivatives often exhibit potent biological activity. In one study, the p-nitrophenyl derivative of a 1,3,4-thiadiazole (B1197879) series demonstrated good activity against the Gram-negative bacterium E. coli and the Gram-positive bacteria B. subtilis and S. aureus. nih.gov Another study on anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231) synthesized and tested ortho-, meta-, and para-nitro substituted analogues. nih.gov The results indicated that the biological activity is dependent on the position of the substituent. nih.gov
Table 1: Effect of Nitro Group Position on Anticancer Activity (IC₅₀ in µM)
| Compound Substituent | MCF-7 (IC₅₀ µM) | MDA-MB-231 (IC₅₀ µM) | Source |
|---|---|---|---|
| 2-Nitrophenyl | >100 | >100 | nih.gov |
| 3-Nitrophenyl | >100 | >100 | nih.gov |
| 4-Nitrophenyl | 98.5 | >100 | nih.gov |
The nitro (NO₂) group is a strong electron-withdrawing group (EWG) that deactivates the phenyl ring towards electrophilic substitution and influences the electron density of the entire molecule. This electronic modification is crucial for molecular interactions with biological targets. The presence of strong EWGs like nitro or trifluoromethyl groups on the phenyl ring of 1,3,4-thiadiazole derivatives has been correlated with enhanced antimicrobial activity. nih.gov This suggests that the electron-deficient nature imparted by the nitro group can be a key contributor to the compound's mechanism of action, potentially by facilitating interactions with electron-rich residues in enzyme active sites.
Role of the Thiadiazole Ring and Amine Moiety in Structural Contributions
The 1,3,4-thiadiazole ring is not merely a scaffold but an active contributor to the molecule's biological profile. It is a five-membered heterocyclic ring known for its aromaticity and thermal stability. nih.govjetir.org The thiadiazole moiety can act as a hydrogen-binding domain and a two-electron donor system. nih.gov The presence of the sulfur atom enhances lipophilicity, which can improve the transport of the molecule across cellular membranes. nih.gov The importance of the thiadiazole scaffold is highlighted in studies where its replacement with the 1,3,4-oxadiazole (B1194373) isostere led to a dramatic decrease in pharmacological activity. mdpi.com
The 2-amino group is also a critical functional moiety. It serves as a hydrogen bond donor and acceptor, enabling the molecule to anchor effectively within the binding pockets of enzymes or receptors. nih.gov Furthermore, this exocyclic amine is a common site for chemical modification to produce a wide array of derivatives with modulated activities. researchgate.netresearchgate.net
Impact of Chemical Modifications on the Exocyclic Amine Group
Modification of the 2-amino group on the 1,3,4-thiadiazole ring is a widely used strategy to explore the SAR and develop analogues with improved potency. This amine group can be readily converted into various other functional groups, such as amides, sulfonamides, Schiff bases, or incorporated into larger heterocyclic systems. researchgate.netut.ac.ir
For example, reacting the amine with various benzoyl or sulfonyl chlorides yields benzamide (B126) and sulfonamide derivatives, respectively. researchgate.net In other work, the amine group of 5-substituted-1,3,4-thiadiazole-2-thiol was used as a starting point for N-amidation and S-alkylation, with results suggesting that the presence of an amide region on the thiadiazole scaffold is essential for cytotoxic activity. ut.ac.ir The synthesis of Schiff bases from the 2-amino group and subsequent cyclization to form 4-thiazolidinone (B1220212) derivatives is another common modification strategy that has yielded compounds with significant antibacterial activity. nih.gov These modifications alter the molecule's steric and electronic properties, lipophilicity, and hydrogen-bonding capacity, thereby influencing its biological activity.
Table 2: Impact of Exocyclic Amine Modification on Cytotoxicity against HeLa Cells
| Compound Modification | Structure | HeLa (IC₅₀ µM) | Source |
|---|---|---|---|
| Amine Group | 5-Amino-thiadiazole derivative | Inactive | ut.ac.ir |
| Amide Linkage | Thiadiazole amide derivative | <60 µM | ut.ac.ir |
Correlation of Quantum Chemical Parameters with Observed Trends
Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide quantitative measures of a molecule's electronic structure, which can be correlated with its reactivity and biological activity. nih.govacs.org Key parameters include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO energy gap (ΔE), dipole moment, electronegativity (χ), and chemical hardness (η). atlantis-press.comresearchgate.net
E-HOMO and E-LUMO: E-HOMO is related to the molecule's ability to donate electrons, while E-LUMO relates to its ability to accept electrons. A higher E-HOMO value suggests a better electron donor, while a lower E-LUMO value indicates a better electron acceptor. researchgate.net
HOMO-LUMO Gap (ΔE): The energy gap (ΔE = E-LUMO - E-HOMO) is an indicator of molecular stability and reactivity. researchgate.net A smaller gap implies higher reactivity and lower kinetic stability, which can correlate with higher biological activity. nih.gov Electron-withdrawing groups like the nitrophenyl group typically lower both HOMO and LUMO energies and can reduce the energy gap.
Chemical Hardness (η) and Softness (σ): Hardness is a measure of resistance to change in electron distribution. Molecules with a small energy gap are considered "soft," while those with a large gap are "hard." atlantis-press.com
These parameters for a series of quinazoline-thiadiazole derivatives were calculated, showing how substitutions affect the electronic properties and potential reactivity of the compounds. nih.gov
Table 3: Calculated Quantum Chemical Parameters for Thiadiazole Derivatives
| Parameter | Description | Typical Correlation with Activity |
|---|---|---|
| E-HOMO | Highest Occupied Molecular Orbital Energy | Higher value may indicate better electron-donating ability |
| E-LUMO | Lowest Unoccupied Molecular Orbital Energy | Lower value may indicate better electron-accepting ability |
| Energy Gap (ΔE) | Difference between LUMO and HOMO | A smaller gap often correlates with higher reactivity and activity |
| Chemical Hardness (η) | Resistance to deformation of electron cloud | Lower hardness (softness) can be linked to higher reactivity |
| Electrophilicity (ω) | Measure of energy lowering upon accepting electrons | Higher values indicate a better electrophile |
Source: atlantis-press.com, nih.gov, researchgate.net
General Principles Governing the Structure-Activity Profile of 1,3,4-Thiadiazole Derivatives
Based on extensive research, several general principles for the SAR of 1,3,4-thiadiazole derivatives can be outlined:
The 1,3,4-Thiadiazole Core is Essential: The heterocyclic ring itself is a key pharmacophore, contributing to binding through its hydrogen-bonding capacity and electronic properties. nih.govmdpi.com
Substituents at C2 and C5 are Critical: The nature, size, and electronic properties of the groups at the 2- and 5-positions of the thiadiazole ring are the primary modulators of biological activity. nih.gov
Aromatic Substituents Influence Potency: A substituted phenyl ring at the C5 position is a common feature. The activity is highly dependent on the type and position of substituents on this ring. nih.gov Electron-withdrawing groups (e.g., nitro, halo) often enhance antimicrobial or anticancer activity. nih.govnih.gov
The Exocyclic Amine is a Point for Potency Tuning: The 2-amino group is not only important for binding but also serves as a versatile handle for chemical modification, allowing for the fine-tuning of activity and pharmacokinetic properties. researchgate.netut.ac.ir
Mechanistic Insights from in Vitro and Computational Investigations of 5 2 Nitrophenyl 1,3,4 Thiadiazol 2 Amine Interactions
Molecular Level Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)
Molecular docking studies on analogs of 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-amine have been instrumental in visualizing their binding modes within the active sites of various enzymes. For instance, investigations into the inhibition of carbonic anhydrase (CA) by similar 1,3,4-thiadiazole (B1197879) derivatives reveal key interactions. drugbank.comnih.gov These compounds, even without the classic sulfonamide group, can position themselves within the enzyme's active site. drugbank.com Docking analyses suggest that the thiadiazole ring can play a crucial role, with its nitrogen and sulfur atoms forming coordination bonds with the catalytic zinc ion in the enzyme's active site. nih.gov Furthermore, hydrogen bonds are often observed between the inhibitor and amino acid residues, such as Thr199 in the active site of human carbonic anhydrase II (hCA II), which helps to anchor the molecule. researchgate.net
In the context of cholinesterase inhibition, docking studies of related 5-aryl-1,3,4-oxadiazole and thiadiazole inhibitors demonstrate non-covalent interactions that block the entry to the enzyme's catalytic gorge. nih.govmdpi.com For Akt kinase, a key player in cell signaling, structure-based design has led to potent N-substituted-5-aryl-1,3,4-thiadiazol-2-amine inhibitors. researchgate.net Docking models predict that these compounds bind to the ATP-binding site of the kinase, a common mechanism for kinase inhibitors. researchgate.net These computational models, supported by in vitro data from related compounds, suggest that this compound likely engages its biological targets through a combination of coordination bonds with metal cofactors and specific hydrogen bond interactions with key amino acid residues in the active site.
Role of the Nitro Group in Proposed Molecular Mechanisms (e.g., Participation in Redox Reactions)
The nitroaromatic group is a critical pharmacophore that significantly influences the biological activity of the parent molecule. The strong electron-withdrawing nature of the nitro group can enhance the binding affinity of the compound to its biological targets. researchgate.net A key aspect of the nitro group's mechanism is its capacity to undergo enzymatic reduction in biological systems. nih.gov This process can occur via one- or two-electron pathways. nih.gov
The one-electron reduction produces an unstable nitro radical anion. nih.gov The sequential two-electron reduction of the nitro (NO₂) group leads to the formation of highly reactive nitroso (NO) and hydroxylamine (B1172632) (NHOH) intermediates, before being fully reduced to an amine (NH₂). nih.gov These reactive intermediates are capable of covalently modifying biological macromolecules, including enzymes and nucleic acids, which can be a crucial step in the compound's mechanism of action. Therefore, it is proposed that the biological effects of this compound may be mediated, at least in part, by the intracellular reduction of its nitro group, leading to interactions with critical cellular components.
Interaction with Nucleic Acids and Proteins in In Vitro Systems
The interaction of thiadiazole derivatives with nucleic acids has been an area of active investigation. Studies on various 5-[substituted]-1,3,4-thiadiazol-2-amines have demonstrated their ability to bind to calf thymus DNA (CT-DNA). nih.govnih.gov These interactions are typically studied using spectroscopic techniques, such as UV-Vis absorption and fluorescence spectroscopy. nih.gov The binding of these compounds to DNA can occur through various modes, including intercalation between base pairs or binding within the major or minor grooves. nih.gov
Furthermore, some thiadiazole derivatives have been shown to induce DNA cleavage, often in the presence of an oxidizing agent like hydrogen peroxide, as demonstrated by gel electrophoresis experiments with plasmid DNA. nih.gov While direct studies on this compound are limited, the available data on its analogs suggest that this compound likely possesses the ability to interact with and potentially modify nucleic acids. drugbank.comnih.gov Such interactions could interfere with DNA replication and transcription, contributing to its biological activity.
Inhibition Mechanisms of Specific Target Enzymes (e.g., Carbonic Anhydrase, Akt Kinase, Acetylcholinesterase, Butyrylcholinesterase)
Derivatives of 1,3,4-thiadiazole have been identified as potent inhibitors of several key enzymes, and the specific substitution patterns play a significant role in their potency and selectivity.
Carbonic Anhydrase (CA): Many 1,3,4-thiadiazole compounds are effective inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). drugbank.comresearchgate.net Some derivatives exhibit inhibitory potencies greater than the standard reference drug, Acetazolamide. drugbank.com The mechanism often involves the thiadiazole moiety interacting with the zinc ion in the enzyme's active site. nih.gov
Akt Kinase: The PI3K/Akt/mTOR pathway is crucial for cell growth and survival, and its dysregulation is common in cancer. researchgate.net A series of N-substituted-5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amines were developed as potent, ATP-competitive inhibitors of Akt kinase. researchgate.net These compounds were shown to inhibit the phosphorylation of downstream substrates of Akt, confirming pathway inhibition within cancer cells. researchgate.net This suggests that this compound could potentially function as an Akt inhibitor by targeting its ATP-binding pocket.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are targets for the management of neurodegenerative diseases. nih.gov Various 5-aryl-1,3,4-thiadiazole and oxadiazole analogs have been shown to be dual inhibitors of both AChE and BChE. nih.govmdpi.com Kinetic studies on related compounds have indicated a mixed-type reversible inhibition mechanism. mdpi.com The inhibition is achieved by the molecule binding within the enzyme's active site gorge, thereby blocking substrate access. nih.gov
The following table summarizes the inhibitory activities of various related thiadiazole compounds against these enzymes.
| Compound Class | Target Enzyme | Inhibition Value (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| N'-[(5-aryl-furan-2-yl)methylene]-2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetohydrazides | hCA I | IC₅₀: 0.14 nM | drugbank.com |
| N'-[(5-aryl-furan-2-yl)methylene]-2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetohydrazides | hCA II | IC₅₀: 0.15 nM | drugbank.com |
| 4-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)-1-(5-nitro-2-oxoindolin-3-ylidene)semicarbazide | hCA IX | Kᵢ: 1.25 µM | nih.gov |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | AChE | IC₅₀: 12.8-99.2 µM (range for series) | nih.govmdpi.com |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | BChE | IC₅₀: >53.1 µM | nih.govmdpi.com |
| N-substituted-5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amines | Akt1 | IC₅₀: <100 nM (for lead compounds) | researchgate.net |
Supramolecular Interactions and Self-Assembly in Solution and Solid State
The solid-state architecture of this compound analogs is dictated by a network of non-covalent interactions. X-ray crystallography studies of the closely related compound, 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine, provide significant insight into these interactions. nih.gov In the crystal lattice, the molecules arrange into centrosymmetric dimers. nih.gov This primary supramolecular structure is formed by a strong intermolecular hydrogen bond between the exocyclic amine group (N-H) of one molecule and a nitrogen atom of the thiadiazole ring of an adjacent molecule. nih.gov
Derivatization Strategies and Analogue Development of 5 2 Nitrophenyl 1,3,4 Thiadiazol 2 Amine
Functionalization of the Amine Group for Diverse Analogues
The primary amine group at the 2-position of the 1,3,4-thiadiazole (B1197879) ring is a key site for chemical modification, allowing for the introduction of a variety of substituents that can significantly influence the physicochemical properties and biological activity of the resulting molecules.
Acylation Reactions for Amide Derivatives
The acylation of 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-amine to form amide derivatives is a common strategy to introduce new functionalities. This reaction typically involves the treatment of the parent amine with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, often in the presence of a base to neutralize the acidic byproduct. The resulting N-acylated products can exhibit altered solubility, lipophilicity, and hydrogen bonding capabilities, which can in turn modulate their interaction with biological targets.
Coupling Reactions with Acid Chlorides
A specific and widely used method for acylation is the coupling reaction with various acid chlorides. This reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a stable amide bond and the elimination of hydrogen chloride. The versatility of this method lies in the vast commercial availability of a wide range of acid chlorides, enabling the synthesis of a large library of amide derivatives with diverse aryl, heteroaryl, or alkyl substituents.
For instance, the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) derivative with a substituted benzoyl chloride in a suitable solvent like pyridine (B92270) or in the presence of a non-nucleophilic base such as triethylamine (B128534) would yield the corresponding N-benzoyl-1,3,4-thiadiazol-2-amine. The general reaction is depicted below:
General Reaction Scheme for Coupling with Acid Chlorides
A representative, though not specific to the 2-nitrophenyl substitution, synthesis of amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine has been developed as inhibitors of focal adhesion kinase (FAK) by targeting the ATP-binding pocket. researchgate.net
Schiff Base Formation via Condensation with Aldehydes
The condensation of the primary amine group of this compound with various aldehydes leads to the formation of Schiff bases, also known as imines. This reaction is typically carried out by refluxing the amine and aldehyde in an alcoholic solvent, often with a catalytic amount of an acid like acetic acid or sulfuric acid to facilitate the dehydration process. sphinxsai.comsphinxsai.comresearchgate.net The resulting Schiff bases contain an azomethine (-N=CH-) linkage, which can be crucial for biological activity. The diverse range of available aldehydes allows for the introduction of numerous substituents, thereby enabling extensive structure-activity relationship (SAR) studies. jocpr.com
The general scheme for the formation of Schiff bases is as follows:
General Reaction Scheme for Schiff Base Formation
A study on the synthesis of Schiff's bases of 2-amino (5-phenyl substituted) 1,3,4-thiadiazole derivatives involved the treatment of the thiadiazole with various aldehydes in the presence of concentrated H2SO4. sphinxsai.com Another approach involves refluxing a mixture of the 2-amino-1,3,4-thiadiazole and an aldehyde in absolute ethanol (B145695) with a few drops of glacial acetic acid. impactfactor.orgresearchgate.net
Table 1: Examples of Synthesized Schiff Bases from 2-Amino-1,3,4-thiadiazole Analogues
| Starting Amine | Aldehyde | Resulting Schiff Base | Reference |
| 5-Styryl-2-amino-1,3,4-thiadiazole | 4-Nitrobenzaldehyde | N-(4-Nitrobenzylidene)-5-styryl-1,3,4-thiadiazol-2-amine | impactfactor.org |
| 5-Styryl-2-amino-1,3,4-thiadiazole | 4-Chlorobenzaldehyde | N-(4-Chlorobenzylidene)-5-styryl-1,3,4-thiadiazol-2-amine | impactfactor.org |
| 2-Amino-5-phenyl-1,3,4-thiadiazole | Benzaldehyde | N-Benzylidene-5-phenyl-1,3,4-thiadiazol-2-amine | jocpr.com |
| 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | 2-Nitrobenzaldehyde | 2-(5-((2-Nitrobenzylidene)amino)-1,3,4-thiadiazol-2-yl)phenol | jocpr.com |
This table presents data for analogous compounds and is for illustrative purposes.
Mannich Reaction for Aminomethylation
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (in this case, the amine group of the thiadiazole), formaldehyde (B43269), and a primary or secondary amine. researchgate.net This reaction introduces an aminomethyl substituent onto the nitrogen atom of the thiadiazole's amino group, leading to the formation of Mannich bases. These derivatives can exhibit enhanced biological activities due to the introduction of a new basic center and increased structural complexity. researchgate.netnih.gov
The general reaction can be represented as:
General Reaction Scheme for the Mannich Reaction
For example, the reaction of 5-(substituted phenyl)-1,3,4-thiadiazol-2-amine with formaldehyde and an aniline (B41778) derivative can yield the corresponding Mannich base. researchgate.net The synthesis of Mannich bases from 1,3,4-oxadiazole-2-thione derivatives with various amines and formaldehyde has been reported to produce compounds with significant antimicrobial activity. plantarchives.org
Modifications on the Phenyl Ring for Structure-Activity Exploration
The synthesis of various 5-(substituted-phenyl)-1,3,4-thiadiazol-2-amines is typically achieved by starting with the corresponding substituted benzoic acid and reacting it with thiosemicarbazide (B42300) in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride. rasayanjournal.co.innih.gov This approach allows for the introduction of a wide range of substituents at different positions on the phenyl ring. For instance, analogues with fluoro, chloro, bromo, and other groups have been synthesized to study their effects on biological activity. nih.govnih.govnih.gov The presence and position of these substituents can influence the electronic environment of the entire molecule and its pharmacokinetic properties. researchgate.net
Table 2: Examples of 5-(Substituted-phenyl)-1,3,4-thiadiazol-2-amine Analogues
| Phenyl Ring Substituent | Compound Name | Starting Material | Reference |
| 2-Fluoro-4-nitro | 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine | 2-Fluoro-4-nitrobenzoic acid | nih.gov |
| 4-Bromo-2-nitro | 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine | 4-Bromo-2-nitrobenzoic acid | nih.gov |
| 4-Chloro | 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | 4-Chlorobenzoic acid | rasayanjournal.co.in |
| 4-Fluoro | 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | 4-Fluorobenzoic acid | nih.gov |
This table illustrates the synthesis of various phenyl-substituted analogues.
Incorporation into Hybrid Systems with Other Heterocyclic Moieties (e.g., Triazoles, Thiazoles, Indoles)
A powerful strategy in medicinal chemistry is the creation of hybrid molecules, where two or more pharmacophoric units are combined into a single entity to achieve synergistic or additive biological effects. The this compound scaffold can be incorporated into such hybrid systems with other heterocyclic moieties like triazoles, thiazoles, and indoles.
For example, the amino group of the thiadiazole can serve as a handle to link to other heterocyclic rings. A novel series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines were synthesized with an N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety attached to the amine group, demonstrating the feasibility of creating triazole-thiadiazole hybrids. nih.gov Similarly, indole (B1671886) moieties have been tethered to 1,3,4-thiadiazole rings to create hybrid compounds with potential anticancer activity. nih.gov The synthesis of such hybrids often involves multi-step reaction sequences, where the pre-formed thiadiazole is coupled with another heterocyclic precursor.
The incorporation of the thiadiazole ring with a thiazole (B1198619) moiety is another explored avenue. While direct coupling of this compound with a thiazole ring is not explicitly detailed in the provided context, the general principles of heterocyclic chemistry suggest that such linkages could be formed through appropriate functionalization of both rings, for instance, by forming an amide or a C-C bond between them.
Advanced Research Perspectives and Methodological Advancements
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Green Chemistry Principles
The conventional synthesis of 5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of a thiosemicarbazide (B42300) derivative with a carboxylic acid or its equivalent. A common reported method is the reaction of 2-nitrobenzoic acid with thiosemicarbazide, facilitated by a dehydrating agent like phosphorus oxychloride, which acts as both a catalyst and a solvent. This process, while effective, often involves harsh reagents and stoichiometric amounts of condensing agents, prompting a shift towards more sustainable practices.
Future research is geared towards developing methodologies that align with the principles of green chemistry. This includes the exploration of:
Microwave-assisted synthesis: To reduce reaction times and potentially increase yields.
Solvent-free or solid-state reactions: To minimize the use of hazardous organic solvents.
Catalytic approaches: Employing reusable catalysts to improve atom economy and reduce waste.
While specific green synthetic protocols for this compound are not yet widely documented in peer-reviewed literature, the development of such methods for other 1,3,4-thiadiazole (B1197879) derivatives suggests a promising direction for future work.
Table 1: Conventional Synthesis of this compound
| Step | Reactants | Reagent/Conditions | Product |
|---|
Application of Advanced Spectroscopic Techniques for Detailed Structural Characterization in Complex Environments
The definitive structural confirmation of this compound relies on a suite of spectroscopic techniques. Standard methods provide a foundational understanding of its molecular architecture.
Infrared (IR) Spectroscopy: Reveals the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon framework, confirming the connectivity of the aromatic and heterocyclic rings.
Mass Spectrometry (MS): Determines the molecular weight and provides evidence of the molecular formula.
Advanced research perspectives involve moving beyond simple structural confirmation in pure solvents. The future application of more sophisticated techniques is crucial for understanding the molecule's behavior in more complex, biologically relevant environments. This includes the use of two-dimensional NMR techniques (like COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and the potential application of solid-state NMR and X-ray crystallography to study its three-dimensional structure and intermolecular interactions in the solid phase.
Table 2: Spectroscopic Data for this compound
| Technique | Observed Peaks/Signals | Interpretation |
|---|---|---|
| IR (cm⁻¹) | ~3275, ~3088 | N-H stretching of the amine group |
| ~1521, ~1348 | Asymmetric and symmetric N-O stretching of the nitro group | |
| ~1620 | C=N stretching of the thiadiazole ring | |
| ¹H NMR (δ ppm) | 7.55 - 8.15 (m, 4H) | Protons of the 2-nitrophenyl ring |
| 7.80 (s, 2H) | Protons of the primary amine (-NH₂) |
| Mass Spec (m/z) | 222 | Molecular Ion Peak [M]⁺ |
Note: Spectral data are approximate and can vary based on the solvent and instrument used.
Integration of Multi-Scale Computational Approaches for Predictive Modeling and Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of this compound, thereby guiding experimental work. Multi-scale computational approaches can provide insights from the electronic level up to macroscopic properties.
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate optimized molecular geometry, electronic structure (e.g., HOMO-LUMO energy gap), vibrational frequencies (to compare with IR spectra), and NMR chemical shifts.
Molecular Docking: These simulations can predict the binding orientation and affinity of the molecule within the active site of a biological target, such as an enzyme or receptor, offering hypotheses about its potential mechanism of action.
Quantitative Structure-Activity Relationship (QSAR): By developing models based on a series of related thiadiazole derivatives, QSAR studies can predict the biological activity of new analogues before their synthesis.
While comprehensive multi-scale modeling studies specifically for this compound are still an emerging area, the application of these methods to the broader class of thiadiazoles has demonstrated their utility in drug discovery and materials science.
Design of Targeted Analogues Based on In Silico Mechanistic Insights
The primary amine group at the 2-position of the thiadiazole ring is a key synthetic handle for creating a library of analogues. A common strategy involves reacting the amine with various aldehydes or ketones to form Schiff bases (imines), thereby introducing diverse substituents.
The design of these new analogues is increasingly guided by in silico (computational) methods. For instance, if molecular docking studies suggest that a particular region of a target protein's binding pocket is hydrophobic, medicinal chemists can rationally design and synthesize analogues bearing lipophilic groups to enhance binding affinity and, consequently, biological activity. This rational design approach is more efficient than traditional trial-and-error synthesis.
Table 3: Strategy for Analogue Design
| Parent Compound | Reactive Site | Reactant Example | Generic Analogue Structure |
|---|
Exploration of Supramolecular Chemistry and Material Science Applications
The field of supramolecular chemistry investigates how molecules assemble through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound is rich in features that can drive self-assembly:
Hydrogen Bond Donors: The primary amine (-NH₂) group.
Hydrogen Bond Acceptors: The nitrogen atoms of the thiadiazole ring and the oxygen atoms of the nitro group.
Aromatic Rings: Capable of participating in π-π stacking interactions.
These features suggest that the molecule could form well-defined supramolecular architectures, such as one-dimensional chains or two-dimensional sheets in the solid state. The exploration of its crystal structure is a critical step toward understanding and engineering these assemblies.
In material science, there is growing interest in using heterocyclic compounds as functional materials. Although specific applications for this compound are not yet established, its conjugated system and functional groups suggest potential for:
Fluorescence Sensing: The molecule could be investigated as a chemosensor where the binding of a specific ion or molecule perturbs its electronic structure and modulates its fluorescence emission.
Functional Nanofillers: Incorporation into polymer matrices could potentially enhance the thermal or mechanical properties of the bulk material.
Mechanistic Elucidation of Broader Molecular Interactions relevant to Chemical Biology
To fully understand the potential of this compound and its derivatives in a biological context, research must move beyond simple screening assays to the detailed elucidation of its molecular mechanisms. This involves identifying its specific cellular targets and understanding the nature of its interactions with them.
Future research in this area would focus on:
Target Identification: Using techniques like affinity chromatography or proteomics to pinpoint the proteins or nucleic acids that the compound binds to.
Enzyme Kinetics: If the target is an enzyme, detailed kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive) and provide quantitative measures of potency.
Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to directly measure the binding affinity and thermodynamics of the interaction between the compound and its biological target.
Such mechanistic insights are fundamental for translating initial findings on biological activity into the rational development of more potent and selective chemical probes or therapeutic leads.
Q & A
Q. Basic
- FT-IR : Identifies N–H stretching (3200–3400 cm⁻¹) and C=S/C–N vibrations (1100–1300 cm⁻¹) .
- NMR : ¹H NMR shows aromatic protons at δ 7.5–8.5 ppm (nitrophenyl group) and thiadiazole NH₂ at δ 5.5–6.0 ppm .
- Mass Spectrometry : Molecular ion peaks at m/z 250–260 (M⁺) confirm molecular weight .
Resolving Discrepancies : Cross-validation via XRD and computational simulations (e.g., DFT) addresses ambiguous NMR/IR assignments .
How can computational methods like DFT enhance the understanding of this compound’s electronic and structural properties?
Q. Advanced
- DFT Applications :
- Optimizes geometry and calculates vibrational frequencies (vs. experimental IR/Raman) .
- Predicts HOMO-LUMO gaps (~4.5–5.0 eV) to assess reactivity .
- Maps electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
Validation : Compare computed bond lengths/angles with XRD data (e.g., RMSD < 0.02 Å) .
What strategies are used to evaluate the biological activity of this compound, and how is structure-activity relationship (SAR) analyzed?
Q. Advanced
- Assays : Antimicrobial (MIC against S. aureus), anticancer (IC₅₀ via MTT assay), and antioxidant (DPPH radical scavenging) .
- SAR Insights :
How do reaction conditions in ultrasound-assisted synthesis improve efficiency compared to conventional methods?
Q. Advanced
- Mechanism : Cavitation from ultrasound reduces activation energy, accelerating cyclization (e.g., 60% yield in 2 hours vs. 40% in 6 hours conventionally) .
- Optimization : Parameters include frequency (20–40 kHz), solvent viscosity (ethanol > DMF), and precursor solubility .
What challenges arise in refining hydrogen atom positions in XRD studies, and how are they addressed?
Q. Advanced
- Challenges : Disordered H atoms in NH₂ groups or aromatic regions.
- Solutions :
How are impurities and by-products identified during synthesis, and what purification methods are optimal?
Q. Basic
- Analytical Tools : HPLC (C18 columns, acetonitrile/water eluent) and TLC (silica gel, ethyl acetate/hexane) .
- Purification : Recrystallization (ethanol/acetone mixtures) or column chromatography (silica gel, gradient elution) .
How do substituents on the thiadiazole ring influence pharmacological activity?
Q. Advanced
- Electron-Withdrawing Groups (NO₂, Cl) : Enhance antimicrobial activity (e.g., MIC reduced by 50% vs. unsubstituted analogs) .
- Hydrophobic Groups (Benzyl, CF₃) : Improve blood-brain barrier penetration in CNS-targeted studies .
What methodologies resolve contradictions in biological activity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
